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molecular formula C6H4Cl2O B122974 2,5-Dichlorophenol CAS No. 583-78-8

2,5-Dichlorophenol

Cat. No. B122974
M. Wt: 163 g/mol
InChI Key: RANCECPPZPIPNO-UHFFFAOYSA-N
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Patent
US04005151

Procedure details

40 Grams of 2,5-dichloroaniline and 250 g of 75% aqueous sulfuric acid solution were charged into a ceramic ball mill having one liter capacity. A suspension of fine particles of 2,5-dichloroaniline sulfate was prepared by a method similar to that described in Example 5. The suspension was transferred into a beaker having one liter capacity. The ceramic ball mill used was washed with 77 g of 75% aqueous sulfuric acid solution and the washings were transferred into the beaker. Diazotization of 2,5-dichloroaniline sulfate in the form of suspension of fine particles was carried out by a method similar to that described in Example 5 except that 18.2 g of sodium nitrite powder was added in 15 minutes. The diazotized solution was hydrolyzed by a method similar to that described in Example 5. 35.5 Grams of 2,5-dichlorophenol (100° - 105° C/20 mmHg) was obtained. The yield was found to be 88.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
2,5-dichloroaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1N.S(=O)(=O)(O)[OH:11].S(O)(O)(=O)=O.ClC1C=CC(Cl)=CC=1N>>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:3]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Name
Quantity
250 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
2,5-dichloroaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.ClC1=C(N)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared by a method similar to
WASH
Type
WASH
Details
The ceramic ball mill used was washed with 77 g of 75% aqueous sulfuric acid solution
ADDITION
Type
ADDITION
Details
Diazotization of 2,5-dichloroaniline sulfate in the form of suspension of fine particles
ADDITION
Type
ADDITION
Details
was added in 15 minutes
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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